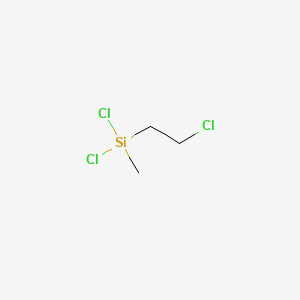

2-Chloroethylmethyldichlorosilane

Description

Historical Development and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when French chemists Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comsbfchem.com This breakthrough laid the groundwork for future explorations into the unique properties of silicon-containing organic molecules. For over a century since, the field has seen continuous growth and innovation. richsilicone.com

A pivotal moment in the early 20th century was the extensive research conducted by British chemist Frederic S. Kipping between 1898 and 1944. richsilicone.comphenylsilicone.com Kipping's work with Grignard reagents to create alkyl- and arylsilanes was instrumental, and he is also credited with coining the term "silicone." wikipedia.org The 1940s marked a significant turning point as the commercial potential of silicone polymers was recognized, leading to the establishment of companies like Dow Corning and the invention of the "direct process" for synthesizing organochlorosilanes by Eugene G. Rochow. richsilicone.comphenylsilicone.com This industrial method revolutionized the production of silicones, making them widely available for various applications. cfsilicones.com

The latter half of the 20th century and the beginning of the 21st have been characterized by rapid advancements, with a focus on developing new synthetic methods and expanding the applications of organosilicon compounds into high-tech fields such as electronics, medicine, and nanotechnology. cfsilicones.commdpi.com

Role of Chlorosilanes as Key Synthetic Intermediates in Organosilicon Synthesis

Chlorosilanes are indispensable precursors in the synthesis of a wide range of organosilicon compounds, most notably silicones. elkem.comwikipedia.org These reactive chemicals are typically produced by reacting silicon powder with methyl chloride gas in what is known as the direct synthesis method. elkem.com The resulting mixture contains various methyl chlorosilanes, such as trimethylchlorosilane, dimethyldichlorosilane, and methyltrichlorosilane (B1216827). elkem.com

The significance of chlorosilanes lies in their reactive silicon-chlorine (Si-Cl) bonds. wikipedia.org These bonds are susceptible to hydrolysis, a reaction with water that replaces the chlorine atoms with hydroxyl (-OH) groups. chemeurope.com These resulting silanols are unstable and readily condense with each other to form stable silicon-oxygen-silicon (siloxane) linkages, which are the backbone of silicone polymers. chemeurope.com

The functionality of the initial chlorosilane determines the structure of the final silicone product. For instance, difunctional dichlorosilanes, like dimethyldichlorosilane, form linear polymer chains, leading to oils and rubbers. wikipedia.orgchemeurope.com Trifunctional trichlorosilanes introduce branching and cross-linking, resulting in rigid, three-dimensional resin structures. wikipedia.orgchemeurope.com Monofunctional chlorosilanes, such as trimethylsilyl (B98337) chloride, act as chain terminators, controlling the final molecular weight of the polymer. wikipedia.orgchemeurope.com This ability to control the polymer architecture by selecting the appropriate chlorosilane precursors is fundamental to the versatility of silicone materials. elkem.com Beyond silicones, chlorosilanes are also used to produce ultrapure silicon for the semiconductor industry and as surface modifiers for glass and other materials. wikipedia.orgchemeurope.com

Overview of 2-Chloroethylmethyldichlorosilane within the Silane (B1218182) Family

Within the diverse family of chlorosilanes, this compound holds a specific place as a difunctional silane. Its chemical structure features a methyl group, a 2-chloroethyl group, and two reactive chlorine atoms attached to a central silicon atom.

| Property | Value |

| CAS Number | 7787-85-1 |

| Molecular Formula | C3H7Cl3Si |

| Molecular Weight | 177.53 g/mol |

| Appearance | Clear liquid |

| Assay | ≥ 95.0% |

| Data sourced from Daken Chem dakenchem.com |

The presence of two chlorine atoms makes it a valuable monomer for the synthesis of polysiloxanes. The 2-chloroethyl group offers an additional site for further chemical modification, allowing for the introduction of other functional groups into the final polymer. This dual functionality makes it a useful building block for creating specialized silicone materials with tailored properties. It is utilized as an additive in the formulation of advanced functional materials and in the production of various polymers and plastics. dakenchem.com

Research Landscape and Emerging Trends in Organosilicon Compound Studies

The field of organosilicon chemistry is dynamic, with research continually pushing the boundaries of what is possible. Current trends are focused on several key areas, including sustainable chemistry, advanced materials, and biomedical applications.

Sustainable Chemistry and Green Materials: There is a growing emphasis on developing more environmentally friendly synthetic routes for organosilicon compounds. cfsilicones.com Researchers are exploring greener catalytic methods to produce these compounds more efficiently and with less waste. cfsilicones.com Furthermore, there is significant interest in creating sustainable materials, such as biodegradable silicones and eco-friendly coatings, to reduce the environmental impact of these products. cfsilicones.com

Advanced Materials and Nanotechnology: The unique properties of organosilicon compounds make them ideal for a wide range of advanced applications. In electronics, they are crucial for the fabrication of low-k interlayer dielectrics in integrated circuits, helping to make microprocessors smaller and faster. nih.gov The incorporation of organosilicon materials is also leading to the development of novel materials with enhanced thermal stability, conductivity, and unique functionalities for use in sensors, catalysis, and flexible electronic devices. mdpi.com

Biomedical and Medicinal Applications: Organosilicon compounds are increasingly being investigated for their potential in the medical field. cfsilicones.com Their biocompatibility makes them suitable for use in medical implants and drug delivery systems. cfsilicones.com The strategic incorporation of silicon into drug molecules is also being explored as a way to enhance their therapeutic properties, such as increased potency and improved metabolic stability. acs.orgrsc.org This "carbon-silicon switch" has shown promise in the development of new anticancer, antiviral, and anti-inflammatory agents. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

dichloro-(2-chloroethyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl3Si/c1-7(5,6)3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWSTBGNSJEPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064855 | |

| Record name | Silane, dichloro(2-chloroethyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-85-1 | |

| Record name | Dichloro(2-chloroethyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloro(2-chloroethyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloro(2-chloroethyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloro(2-chloroethyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(2-chloroethyl)methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloroethylmethyldichlorosilane and Its Precursors

Industrial and Laboratory Synthesis Routes of Chlorosilanes

Chlorosilanes are a class of reactive, chlorine-containing silicon compounds that serve as fundamental building blocks for a vast array of silicone products. Their synthesis can be broadly categorized into large-scale industrial processes and smaller-scale laboratory methods.

The cornerstone of industrial chlorosilane production is the Direct Process , also known as the Müller-Rochow process. This method involves the reaction of elemental silicon with an organic halide, most commonly methyl chloride, at elevated temperatures (typically 250-350 °C) and pressures in the presence of a copper catalyst. chemistryjournals.net This process yields a mixture of methylchlorosilanes, primarily dimethyldichlorosilane ((CH₃)₂SiCl₂), along with methyltrichlorosilane (B1216827) (CH₃SiCl₃), trimethylchlorosilane ((CH₃)₃SiCl), and other polysilanes and byproducts. chemistryjournals.net The composition of the product mixture can be influenced by the reaction conditions, including temperature, pressure, and catalyst composition.

Another significant industrial chlorosilane is trichlorosilane (B8805176) (HSiCl₃), which is a key intermediate in the production of high-purity polysilicon for the semiconductor industry. It is typically synthesized by the reaction of metallurgical grade silicon with hydrogen chloride gas at high temperatures. wikipedia.org

For laboratory-scale synthesis, the Grignard reaction has historically been a versatile method for creating silicon-carbon bonds. This involves reacting a silicon halide, such as silicon tetrachloride (SiCl₄), with a Grignard reagent (R-MgX). While effective, this method often produces a mixture of products with varying degrees of alkylation, which necessitates careful purification.

A summary of common chlorosilanes and their boiling points, which is crucial for their separation, is provided in the table below.

| Compound Name | Chemical Formula | Boiling Point (°C) |

| Silicon Tetrachloride | SiCl₄ | 57.6 |

| Trichlorosilane | HSiCl₃ | 31.8 |

| Dichlorosilane (B8785471) | H₂SiCl₂ | 8.3 |

| Methyltrichlorosilane | CH₃SiCl₃ | 66.4 |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70.0 |

| Trimethylchlorosilane | (CH₃)₃SiCl | 57.7 |

This table presents the boiling points of some common chlorosilanes, illustrating the small differences that necessitate efficient fractional distillation for their separation.

Targeted Synthesis of 2-Chloroethylmethyldichlorosilane

The synthesis of this compound requires the introduction of a 2-chloroethyl group onto a methyl-substituted silicon center. This can be achieved through several strategic approaches.

A plausible direct synthesis route for this compound is the hydrosilylation of vinyl chloride with methyldichlorosilane (B44661) (CH₃SiHCl₂). Hydrosilylation is a powerful reaction in organosilicon chemistry that involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a platinum complex. The reaction would proceed as follows:

CH₂=CHCl + HSi(CH₃)Cl₂ → ClCH₂CH₂Si(CH₃)Cl₂

This reaction provides a direct and atom-economical route to the desired product. The regioselectivity of the addition can be influenced by the choice of catalyst and reaction conditions, with the goal of achieving the β-adduct (as shown) rather than the α-adduct.

Another potential direct approach could involve the reaction of ethylene (B1197577) with a mixture of hydrogen chloride and methyldichlorosilane in the presence of a suitable catalyst.

Functional group interconversion provides alternative pathways to this compound, often starting from more readily available precursors.

One such strategy involves the ring-opening of ethylene oxide . Ethylene oxide can react with a chlorosilane, and in the presence of a catalyst, the epoxide ring opens to form a 2-siloxyethyl derivative. In the case of reacting with methyldichlorosilane, a subsequent chlorination step would be necessary to convert the resulting hydroxyl group to a chloro group. The reaction of ethylene oxide with hydrogen halides, such as HCl, is known to produce 2-haloethanols. researchgate.netrsc.org A similar reaction with a chlorosilane could potentially lead to a chloro-functionalized silane (B1218182).

A more controlled approach would be to first synthesize a (2-hydroxyethyl)methyldichlorosilane intermediate. This could be achieved through the reaction of methyldichlorosilane with a protected 2-bromoethanol, followed by deprotection. The resulting alcohol could then be converted to the desired chloride using a standard chlorinating agent like thionyl chloride (SOCl₂). A similar method has been patented for the synthesis of 2-chloroethyl methyl ether from ethylene glycol methyl ether and thionyl chloride, highlighting the feasibility of this approach in related systems. google.com

The reaction sequence would be:

HSi(CH₃)Cl₂ + BrCH₂CH₂O-P → P-OCH₂CH₂Si(CH₃)Cl₂ + HBr (where P is a protecting group)

P-OCH₂CH₂Si(CH₃)Cl₂ → HOCH₂CH₂Si(CH₃)Cl₂

HOCH₂CH₂Si(CH₃)Cl₂ + SOCl₂ → ClCH₂CH₂Si(CH₃)Cl₂ + SO₂ + HCl

This multi-step process allows for greater control over the final product, although it is less atom-economical than a direct synthesis approach.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of chlorosilane synthesis, this often involves minimizing the use of hazardous reagents and solvents, improving energy efficiency, and designing safer chemicals.

For the synthesis of functionalized chlorosilanes like this compound, several green chemistry principles could be applied. The development of more efficient and selective catalysts for hydrosilylation reactions can reduce reaction times and temperatures, thereby saving energy. The use of catalysts that are not based on precious metals is also an active area of research.

A significant focus of green silicon chemistry is the development of chlorine-free synthetic routes . researchgate.net While the target molecule itself contains chlorine, the principles can be applied to its precursors. For example, the use of biomass-derived silica (B1680970), such as from rice hull ash, as a starting material for silicon production is being explored as a more sustainable alternative to carbothermic reduction of silica. researchgate.net

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, can reduce the environmental footprint of the synthesis. chemistryjournals.net For purification, moving towards more energy-efficient separation processes is also a key aspect of green engineering.

Purification and Isolation Techniques for this compound

The purification of chlorosilanes is a critical step in their production, as impurities can significantly affect the properties of the final silicone products. The primary method for purifying chlorosilanes on both laboratory and industrial scales is fractional distillation . wikipedia.orgrochester.edulibretexts.orgsenecalearning.com

Fractional distillation separates components of a liquid mixture based on their different boiling points. rochester.edulibretexts.orgsenecalearning.com For mixtures of chlorosilanes, where boiling points can be very close (see table in section 2.1), efficient fractional distillation columns with a high number of theoretical plates are required. wikipedia.org The process involves heating the mixture to a temperature at which one or more components will vaporize. The vapor rises through a fractionating column, where it cools and condenses, effectively undergoing multiple distillations. rochester.edulibretexts.orgsenecalearning.com The component with the lower boiling point will progressively enrich at the top of the column and be collected as the distillate.

For this compound, it is expected to have a higher boiling point than the starting materials like methyldichlorosilane due to its increased molecular weight and polarity. The purification process would involve carefully controlling the temperature and pressure of the distillation column to separate the desired product from any unreacted starting materials, byproducts, and catalyst residues. The presence of the chloroethyl group may introduce specific challenges, such as the potential for side reactions at elevated temperatures, which would need to be considered in the design of the purification process.

Chemical Reactivity and Mechanistic Investigations of 2 Chloroethylmethyldichlorosilane

Reactions at the Silicon Center

The reactivity of 2-chloroethylmethyldichlorosilane is primarily centered around the silicon atom, which is bonded to two chlorine atoms, a methyl group, and a 2-chloroethyl group. The high electropositivity of silicon and the electronegativity of the chlorine atoms make the Si-Cl bonds highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions of Chlorine Atoms on Silicon

The two chlorine atoms attached to the silicon in this compound are reactive sites for nucleophilic substitution. These reactions are fundamental to the synthesis of a wide array of organosilicon compounds.

The hydrolysis of chlorosilanes is a well-established reaction that proceeds readily upon contact with water. wikipedia.org For this compound, this reaction involves the nucleophilic attack of water molecules on the silicon atom, leading to the displacement of the chlorine atoms and the formation of silanol (B1196071) intermediates, specifically 2-chloroethylmethylsilanediol. This reaction is typically rapid and results in the liberation of hydrogen chloride (HCl) gas. wikipedia.org

The mechanism of hydrolysis can proceed through pathways that result in either retention or inversion of the stereochemistry at the silicon center, often influenced by the presence of water clusters. researchgate.net The initially formed silanols are generally unstable and readily undergo intermolecular condensation reactions. umb.edunih.gov In these subsequent steps, a hydroxyl group of one silanol molecule reacts with a hydroxyl group of another, eliminating a molecule of water and forming a siloxane (Si-O-Si) bond. This process can continue, leading to the formation of linear polymers (polysiloxanes) or cyclic siloxanes. The structure of the final polysiloxane is influenced by reaction conditions such as temperature, pH, and the concentration of reactants.

Table 1: Products of Hydrolysis and Condensation of this compound

| Reactant | Reagent | Initial Product | Final Product |

| This compound | Water | 2-Chloroethylmethylsilanediol | Poly(2-chloroethylmethylsiloxane) and/or cyclic siloxanes |

Similar to hydrolysis, this compound can undergo alcoholysis, where an alcohol molecule acts as the nucleophile instead of water. researchgate.netyoutube.comrsc.org This reaction results in the substitution of the chlorine atoms with alkoxy groups (-OR), forming 2-chloroethylmethyldialkoxysilanes and releasing hydrogen chloride. The reaction rate and extent depend on the nature of the alcohol, with primary alcohols generally reacting more readily than secondary or tertiary alcohols due to steric hindrance. researchgate.net

These resulting alkoxysilanes can also undergo subsequent condensation reactions, particularly in the presence of a catalyst or upon heating, to form siloxane bonds and produce the corresponding alcohol as a byproduct. This process is a common method for the preparation of specifically structured polysiloxanes. The reaction with diols can also be employed to create cross-linked silicone materials.

Table 2: Products of Alcoholysis of this compound with a Generic Alcohol (R-OH)

| Reactant | Reagent | Product | Byproduct |

| This compound | R-OH (e.g., Ethanol) | 2-Chloroethylmethyldialkoxysilane (e.g., 2-Chloroethylmethyldiethoxysilane) | Hydrogen Chloride (HCl) |

The reaction of this compound with a carboxylic acid anhydride (B1165640), such as acetic anhydride, can lead to the formation of acetoxysilanes. wikipedia.orgnih.govyoutube.com In this reaction, the anhydride acts as the acylating agent, replacing the chlorine atoms on the silicon with acetoxy groups (-OAc). This reaction is another example of nucleophilic substitution at the silicon center.

The reaction likely proceeds through the attack of the carbonyl oxygen of the anhydride on the silicon atom, followed by the elimination of an acetyl chloride molecule. Alternatively, the reaction can be driven by the reaction of the chlorosilane with a carboxylic acid, though this is generally less efficient. It has been noted that acetic anhydride can react vigorously with hydrogen chloride, which is a byproduct of chlorosilane hydrolysis, to form acetyl chloride and acetic acid. researchgate.net Therefore, carrying out this reaction under anhydrous conditions is crucial to avoid side reactions. The resulting 2-chloroethylmethyldiacetoxysilane is a useful intermediate in organic synthesis and for the preparation of silicone materials where the release of acetic acid upon curing is preferred over hydrogen chloride.

Table 3: Formation of Acetoxysilane from this compound

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride | 2-Chloroethylmethyldiacetoxysilane |

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles mediated by transition metals. wikipedia.orgopenochem.org While historically associated with transition metals, these concepts are increasingly applied to main-group elements, including silicon. nih.govacs.org

Oxidative addition involves the addition of a molecule to a metal center, increasing the metal's oxidation state and coordination number. researchmap.jpacs.org In the context of this compound, the Si-Cl bond could potentially undergo oxidative addition to a low-valent transition metal complex. This would involve the cleavage of the Si-Cl bond and the formation of new metal-silicon and metal-chlorine bonds.

Reductive elimination is the reverse process, where two ligands on a metal center are eliminated and form a new bond with each other, while the metal's oxidation state decreases. umb.eduwikipedia.org For an organosilicon compound, this could involve the formation of a C-H, C-C, or Si-C bond from a metal complex bearing the corresponding ligands. For instance, a metal complex with both a methyl and a silyl (B83357) ligand could undergo reductive elimination to form a new methyl-silicon bond.

These pathways are crucial in understanding catalytic cross-coupling reactions for the formation of Si-C bonds from chlorosilanes. researchmap.jp Although direct studies on this compound in such reactions are not prevalent, the principles established for other chlorosilanes suggest its potential to participate in these fundamental transformations. acs.orgacs.org

Table 5: Conceptual Oxidative Addition and Reductive Elimination

| Process | Reactants | Conceptual Intermediate | Product of Elimination |

| Oxidative Addition | This compound + M(0) | (2-Chloroethylmethylchlorosilyl)M(II)Cl | - |

| Reductive Elimination | (Alkyl)(2-chloroethylmethylsilyl)M(II) | - | Alkyl(2-chloroethylmethyl)silane |

Cleavage of Silicon-Heteroatom Bonds

The reactivity of this compound is significantly influenced by the presence of silicon-heteroatom bonds. The silicon-chlorine (Si-Cl) bonds are particularly susceptible to cleavage by nucleophiles. This reactivity is a cornerstone of organosilicon chemistry, allowing for the introduction of a wide array of functional groups onto the silicon atom.

The cleavage of Si-Cl bonds typically proceeds via a nucleophilic substitution mechanism. The high polarity of the Si-Cl bond, with a partial positive charge on the silicon atom and a partial negative charge on the more electronegative chlorine atom, renders the silicon atom electrophilic and prone to attack by nucleophiles. This process can be influenced by several factors, including the nature of the nucleophile, the solvent, and the steric hindrance around the silicon center.

For instance, reactions with water or alcohols lead to the formation of silanols and alkoxysilanes, respectively, with the concomitant release of hydrogen chloride. Similarly, amines can react to form silylamines. These reactions are often facile and can proceed under mild conditions.

The general reaction can be represented as:

R₃Si-Cl + Nu⁻ → R₃Si-Nu + Cl⁻

Where 'R' can be the 2-chloroethyl or methyl group, and 'Nu⁻' represents a nucleophile. The strength of the nucleophile plays a crucial role; stronger nucleophiles will react more readily. organic-chemistry.org

The reaction of dichlorosilanes with metallocene dichlorides in the presence of a reducing agent can lead to the formation of silicon-centered radicals and heterocyclic compounds. researchgate.net For example, the reaction of a disilanide (B1233480) with metallocene dichlorides (M = Ti, Zr, Hf) results in the formation of heterocyclic compounds in good yields. researchgate.net

Reactions at the Chloroethyl Moiety

The chloroethyl group of this compound provides another reactive site within the molecule, distinct from the silicon center. This alkyl halide functionality allows for a range of organic transformations.

Nucleophilic Substitution of the Chloroethyl Group

The chlorine atom on the ethyl group can be displaced by a variety of nucleophiles in a substitution reaction. utexas.edulibretexts.org This reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to inversion of configuration if the carbon is a stereocenter. organic-chemistry.orgyoutube.com However, given the primary nature of the carbon, S(_N)2 reactions are generally favored. youtube.com

Common nucleophiles for this type of reaction include alkoxides, cyanides, and amines. The outcome of the reaction can be influenced by the choice of nucleophile and reaction conditions. For example, reaction with a strong, non-bulky nucleophile will favor substitution over elimination. organic-chemistry.org

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form a vinylsilane. youtube.comopenstax.org This reaction, often following an E2 mechanism, involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon) and the simultaneous departure of the chloride ion. youtube.comlibretexts.org

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. openstax.orglibretexts.org However, the use of a bulky base can lead to the formation of the less substituted alkene (Hofmann product).

The general scheme for an E2 elimination is as follows:

Base⁻ + H-CH₂-CH(Cl)-SiR₂Me → Base-H + CH₂=CH-SiR₂Me + Cl⁻

The competition between substitution and elimination is a common feature in the reactivity of alkyl halides and is influenced by factors such as the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. libretexts.org

Radical Reactions Involving the Chloroethyl Group

The chloroethyl group can also participate in radical reactions. youtube.com Homolytic cleavage of the carbon-chlorine bond can be initiated by heat or light, leading to the formation of a chloroethyl radical. youtube.com This radical can then undergo further reactions, such as addition to alkenes or abstraction of a hydrogen atom from another molecule.

The initiation step involves the formation of two radicals from a non-radical species. youtube.com In the propagation step, a radical reacts with a non-radical to form a new radical and a new non-radical. youtube.com Termination steps involve the combination of two radicals to form a non-radical product. youtube.com

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve a metal catalyst, often palladium, nickel, or cobalt, that facilitates the coupling of an organometallic reagent with an organic halide. wikipedia.orgyoutube.comyoutube.com

While the silicon-chlorine bonds in this compound are reactive towards nucleophiles, the carbon-chlorine bond of the chloroethyl group can participate in cross-coupling reactions. For this to occur, the other coupling partner is typically an organometallic reagent, such as an organozinc, organoboron, or Grignard reagent. nih.govnih.gov

A general scheme for a palladium-catalyzed cross-coupling reaction is as follows:

R-X + R'-M → R-R' + M-X

Where R-X is the organic halide (in this case, the chloroethyl moiety), R'-M is the organometallic reagent, and the reaction is mediated by a palladium catalyst. The catalytic cycle often involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The specific type of cross-coupling reaction (e.g., Suzuki, Negishi, Stille) depends on the nature of the organometallic partner. youtube.com Such reactions provide a versatile method for elaborating the structure of this compound by introducing new carbon-based substituents at the ethyl group.

Mechanistic Pathways of Key Transformations Involving this compound

The reactions of this compound are governed by a variety of mechanistic pathways, depending on the reagents and conditions employed.

Nucleophilic Substitution at Silicon: As discussed, the cleavage of the Si-Cl bonds proceeds through a nucleophilic substitution mechanism. This can be either a concerted S(_N)2-type pathway or a stepwise mechanism involving a pentacoordinate silicon intermediate. The exact pathway is influenced by the nature of the nucleophile and the substituents on the silicon atom.

Nucleophilic Substitution at Carbon: The displacement of the chlorine atom from the chloroethyl group typically follows a bimolecular nucleophilic substitution (S(_N)2) mechanism. youtube.comlibretexts.org This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a single transition state and inversion of stereochemistry. organic-chemistry.orgyoutube.com A unimolecular (S(_N)1) pathway, which proceeds through a carbocation intermediate, is less likely for this primary alkyl halide. organic-chemistry.orglibretexts.org

Elimination Reactions: The formation of vinylsilanes from the chloroethyl moiety in the presence of a strong base occurs via an elimination mechanism. The most common pathway is the E2 mechanism, which is a concerted, one-step process where the base removes a proton and the leaving group departs simultaneously. openstax.orglibretexts.org The E1 mechanism, which involves a carbocation intermediate, is a possible competing pathway, particularly under conditions that favor carbocation formation (e.g., polar protic solvents, weak bases). openstax.org

Radical Reactions: Radical reactions involving the chloroethyl group are characterized by a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.com Initiation involves the homolytic cleavage of the C-Cl bond to generate radicals. Propagation steps involve the reaction of a radical with a neutral molecule to generate a new radical and a new molecule. Termination occurs when two radicals combine. youtube.com

Cross-Coupling Reactions: The mechanism of metal-catalyzed cross-coupling reactions is typically a catalytic cycle involving the metal center. wikipedia.org For palladium-catalyzed reactions, the cycle generally consists of three main steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the chloroethyl group.

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the catalyst and forming the final product. wikipedia.org

Mechanistic investigations into related systems, such as the silylation of ethylene (B1197577) with chlorosilanes catalyzed by ruthenium complexes, reveal a complex network of reactions that can lead to various sigma-silane, ethylene, and silyl complexes, highlighting the intricate pathways that can be involved in transformations of such organosilicon compounds. nih.gov A deep understanding of these mechanistic pathways is crucial for controlling the outcome and efficiency of reactions involving this compound. nih.gov

While specific, in-depth research literature focusing exclusively on the chemical reactivity and mechanistic investigations of this compound is limited, a comprehensive understanding can be constructed by examining the well-documented reactivity of analogous chlorosilanes and the fundamental principles of organosilicon chemistry. The following sections detail the probable mechanistic pathways and influencing factors based on this broader context.

Chemical Reactivity and Mechanistic Investigations

The reactivity of this compound is primarily dictated by the presence of the reactive silicon-chlorine (Si-Cl) and silicon-carbon (Si-C) bonds, as well as the β-chloroethyl group. Reactions can be initiated at these sites, leading to a variety of chemical transformations. Mechanistic investigations into related compounds often employ computational chemistry to elucidate the intricate details of these reactions.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the reaction pathways of chlorosilanes. acs.orgacs.org For instance, studies on the gas-phase reactivity of other chlorosilanes have utilized levels of theory such as B3LYP with basis sets like 6-31+G(d,p) to determine the structures and vibrational frequencies of reactants and transition states. acs.orgalbany.edu More accurate energy calculations are often performed using higher-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). acs.orgacs.org

A key reaction of interest for this compound is its potential for thermal decomposition. One likely pathway is the elimination of ethene to form methyldichlorosilane (B44661), proceeding through a four-membered ring transition state. Another possibility is the elimination of vinyl chloride to produce methyldichlorosilane, or the intramolecular rearrangement to form other isomers.

Furthermore, the hydrolysis of the Si-Cl bonds is a fundamental reaction for chlorosilanes. researchgate.net Computational studies on the hydrolysis of various chlorosilanes with water clusters have shown that the reaction can proceed through either retention or inversion of stereochemistry at the silicon center, with the transition states being influenced by the number of water molecules involved in the hydrolysis. researchgate.net

A hypothetical transition state analysis for a reaction of this compound would involve mapping the potential energy surface to identify the lowest energy pathway from reactants to products. The key parameters obtained from such an analysis are summarized in the table below.

| Parameter | Description | Typical Computational Method |

| Geometry | The three-dimensional arrangement of atoms at the highest point of the energy barrier. | DFT (e.g., B3LYP/6-31G) |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | CCSD(T) // DFT |

| Vibrational Frequencies | Used to confirm the nature of the stationary point (a true transition state has one imaginary frequency). | DFT (e.g., B3LYP/6-31G) |

| Reaction Pathway | The trajectory of the atoms as they move from reactants to products through the transition state. | Intrinsic Reaction Coordinate (IRC) |

The reactivity of this compound can be significantly influenced by the presence of catalysts, particularly in reactions such as hydrosilylation, cross-coupling, and polymerization. The nature of the catalyst and its associated ligands can dictate the reaction's efficiency, selectivity, and mechanism.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. nih.govresearchgate.net While this compound itself does not possess a Si-H bond for direct hydrosilylation, it can be a substrate in related catalytic processes or its synthesis may involve catalytic steps. For instance, the synthesis of related compounds like trichloro(3-chloropropyl)silane is achieved through the hydrosilylation of allyl chloride with trichlorosilane (B8805176), often catalyzed by platinum complexes. nih.govresearchgate.net

The catalytic cycle for such reactions, often described by the Chalk-Harrod or modified Chalk-Harrod mechanism, typically involves several key steps: researchgate.net

Oxidative addition of the silane (B1218182) to the metal center.

Coordination of the alkene to the metal complex.

Insertion of the alkene into the metal-hydride or metal-silyl bond.

Reductive elimination of the product, regenerating the catalyst.

The ligands coordinated to the metal center play a crucial role in modulating the catalyst's activity and selectivity. nih.gov For example, in the rhodium-catalyzed hydrosilylation of allyl chloride, the use of bidentate phosphine (B1218219) ligands with electron-withdrawing backbones can stabilize the electron-rich metal center and suppress the formation of byproducts. nih.gov

The effect of different ligands on a hypothetical catalytic reaction involving this compound can be summarized as follows:

| Ligand Type | Effect on Metal Center | Potential Impact on Reactivity |

| Electron-Donating Ligands (e.g., alkylphosphines) | Increases electron density on the metal. | May promote oxidative addition but could also lead to catalyst deactivation. |

| Electron-Withdrawing Ligands (e.g., perfluoroarylphosphines) | Decreases electron density on the metal. | Can enhance catalyst stability and influence selectivity by modifying the electronic properties of the active species. nih.gov |

| Bulky Ligands (e.g., those with large cone angles) | Creates steric hindrance around the metal center. | Can improve selectivity by controlling the approach of substrates to the catalyst. |

| Chelating Ligands (e.g., bidentate phosphines) | Form a stable complex with the metal. | Often enhances catalyst stability and can provide a specific geometry that directs the reaction pathway. nih.gov |

Polymerization Science Involving 2 Chloroethylmethyldichlorosilane

Role as a Monomer in Siloxane Polymer Synthesis

2-Chloroethylmethyldichlorosilane serves as a fundamental precursor for the creation of polysiloxane chains. The primary methods for this synthesis involve condensation polymerization and, indirectly, ring-opening polymerization of its cyclic derivatives.

The most direct route to forming polysiloxanes from this compound is through condensation polymerization. This process begins with the hydrolysis of the dichlorosilane (B8785471) monomer. The two chlorine atoms attached to the silicon are highly susceptible to reaction with water, leading to their replacement by hydroxyl (-OH) groups. This reaction forms a transient, unstable silanediol (B1258837) intermediate, (2-chloroethyl)methylsilanediol, and hydrochloric acid as a byproduct.

While this compound itself is not a cyclic monomer, it is a key precursor to the cyclic siloxanes required for ring-opening polymerization (ROP). gelest.com The hydrolysis and intramolecular condensation of this compound can yield a mixture of cyclic oligosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4) analogues, with (2-chloroethyl)methylsiloxy repeating units.

These cyclic monomers can then be isolated and subjected to ROP to produce high-molecular-weight linear polysiloxanes with a well-controlled structure and narrow molecular weight distribution. researchgate.netmdpi.com ROP offers advantages over polycondensation as it avoids the formation of low-molecular-weight side products during the chain growth phase. researchgate.net

The polymerization can proceed through two primary mechanisms:

Anionic Ring-Opening Polymerization (AROP): This is initiated by strong bases such as potassium hydroxide (B78521) (KOH) or silanolates. gelest.commdpi.com The initiator attacks a silicon atom in the cyclic monomer, cleaving the siloxane bond and creating a linear chain with a reactive silanolate anion at one end. This anionic center then proceeds to attack another cyclic monomer, propagating the chain.

Cationic Ring-Opening Polymerization (CROP): This mechanism is initiated by strong acids, like sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH). gelest.commdpi.com The acid protonates the oxygen atom in the siloxane bond, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack, thereby opening the ring and initiating polymerization.

The table below provides a comparative overview of the two main polymerization pathways for synthesizing polysiloxanes from silane (B1218182) precursors.

| Feature | Condensation Polymerization | Ring-Opening Polymerization (ROP) |

| Starting Material | Dihalo- or Dialkoxysilanes (e.g., this compound) | Cyclic Oligosiloxanes |

| Key Process | Hydrolysis followed by intermolecular condensation | Cleavage and reformation of Si-O-Si bonds in a ring |

| Byproducts | Water or Alcohol (e.g., HCl from hydrolysis, then H₂O) | None during propagation (but cyclics can reform) |

| Molecular Weight Control | Generally produces broader molecular weight distributions | Can achieve narrow molecular weight distributions (living polymerization) |

| Polymer Structure | Can result in a mixture of linear chains and cyclic oligomers | Primarily high-molecular-weight linear polymer |

Formation of Crosslinked Polymeric Networks using this compound

The structure of this compound allows for its use in creating crosslinked polymeric networks, which are materials with enhanced mechanical and thermal stability. revmaterialeplastice.romdpi.com Crosslinking can be achieved through two main strategies.

One method involves co-polymerizing this compound with a trifunctional silane monomer, such as a trichlorosilane (B8805176). The trifunctional monomer acts as a branching point, leading to the formation of a three-dimensional network structure during the initial polycondensation reaction.

Alternatively, the chloroethyl group on the polysiloxane backbone, formed from the polymerization of this compound, can be used as a reactive site for a subsequent crosslinking step. This pendant functional group can undergo various chemical reactions, such as nucleophilic substitution with a diamine or dithiol crosslinking agent, to form covalent bonds between different polymer chains. This post-polymerization crosslinking allows for greater control over the network's properties, such as crosslink density. nih.gov

Copolymerization Strategies with this compound

Copolymerization enables the creation of materials that combine the properties of different polymers into a single macromolecule. The functional chloroethyl group makes this compound a valuable component in creating sophisticated copolymer architectures like graft and block copolymers.

Graft copolymers can be synthesized using a polysiloxane backbone derived from this compound. mdpi.com A common approach is the "grafting-from" method. nih.govmdpi.com In this strategy, the main poly[(2-chloroethyl)methylsiloxane] chain is first synthesized. The pendant chloroethyl groups along this backbone are then chemically transformed into initiator sites for a secondary polymerization.

For example, the chloroethyl groups can be converted to initiators for Atom Transfer Radical Polymerization (ATRP). cmu.edu Once these ATRP initiator sites are in place along the polysiloxane backbone, a second monomer (e.g., styrene, methyl methacrylate) is introduced and polymerized. This causes new polymer chains (the "grafts") to grow off the main siloxane backbone, resulting in a graft copolymer with a flexible polysiloxane core and side chains with different chemical properties. nih.gov

Block copolymers consist of two or more distinct polymer chains linked together end-to-end. mdpi.com this compound can be used to create a polysiloxane block that is then incorporated into a larger block copolymer structure. ineosopen.org

One synthetic route involves using a controlled polymerization technique, such as the anionic ROP of a cyclosiloxane derived from this compound. ineosopen.orgmit.edu This polymerization can be initiated and allowed to proceed to a desired chain length, creating a "living" polysiloxane chain with a reactive end. This living polymer can then act as a macroinitiator to polymerize a second monomer of a different type, forming a diblock copolymer. This method allows for precise control over the length and composition of each block, enabling the fine-tuning of the material's final properties and morphology. mit.edu

The table below summarizes the strategies for creating advanced copolymer structures.

| Copolymer Architecture | Synthetic Strategy | Resulting Structure |

| Graft Copolymer | "Grafting-From" using a poly[(2-chloroethyl)methylsiloxane] backbone | A central polysiloxane main chain with other polymer chains (e.g., polystyrene) attached as side branches. |

| Block Copolymer | ROP to form a living polysiloxane macroinitiator, followed by polymerization of a second monomer | Linear chains composed of a distinct polysiloxane segment covalently bonded to a segment of another polymer. |

Advanced Materials Applications and Performance of Derived Materials

Silicone Polymers and Elastomers Derived from 2-Chloroethylmethyldichlorosilane

The incorporation of this compound into silicone polymer chains allows for the synthesis of polysiloxanes with unique characteristics. Polysiloxanes, or silicones, are inorganic polymers with a silicon-oxygen backbone (–Si–O–) that are known for their desirable properties stemming from the nature of the siloxane bond. escholarship.org The synthesis of these polymers can be achieved through various methods, including the hydrolysis of chlorosilanes or ring-opening polymerization of cyclic siloxanes. ukessays.comnih.gov The properties of the resulting silicone materials, which can range from oils to elastomers and resins, are determined by factors like cross-linking density. ukessays.com

The mechanical properties of silicone elastomers can be precisely engineered by controlling the polymer network structure. Factors such as crosslinking density, the presence of additives, and the nature of the substituent groups on the silicon atom all play a significant role.

Crosslinking Density: The degree of crosslinking in a silicone sealant system directly influences its mechanical properties; at room temperature, a higher degree of crosslinking enhances the mechanical performance. researchgate.net For silicone elastomers, a higher crosslinking density generally leads to a more rigid network, which can improve some mechanical characteristics but may reduce others, like elongation. dtu.dk

Additives and Fillers: The mechanical properties of silicone rubber can be significantly altered by the inclusion of additives and fillers. mdpi.comnih.gov For instance, fillers like silica (B1680970) are widely used to reinforce silicone rubber, compensating for its inherently low mechanical strength. researchgate.net The interaction between the filler and the polymer matrix is crucial, and the use of functional silanes can enhance this interaction.

Functional Groups: Introducing specific functional groups into the polysiloxane backbone can modify the polymer's properties. The 2-chloroethyl group in this compound provides a reactive site for further chemical modifications, allowing for the creation of elastomers with customized mechanical responses for applications in fields like soft robotics and electronic skin. dtu.dk

Below is a table summarizing the effects of various additives on the dielectric and mechanical properties of silicone rubber, illustrating how composition can be tailored for specific performance outcomes.

| Material Composition (Platinum-Cured Silicone) | Additive Concentration | Dielectric Constant (F/m) | Compressive Modulus (kPa at 2% strain) |

| Pure Silicone | 0% | ~2.8 | ~220 |

| With Slacker™ Additive | 1:0.25 ratio | ~3.0 | ~207 |

| With Thi-vex™ Additive | 0.5% v/v | ~2.9 | Varies with base |

| This table presents generalized data to illustrate the impact of additives on silicone rubber properties. mdpi.comnih.govresearchgate.net |

The inherent thermal stability of the silicon-oxygen backbone makes silicone polymers suitable for high-temperature applications. dtu.dk However, their performance at elevated temperatures is influenced by their structure, composition, and the surrounding atmosphere.

Improving Thermal Stability: The thermal stability of silicone networks can be enhanced without chemical modification or fillers by removing the sol fraction (unreacted chains), which shifts the onset of degradation to higher temperatures. dtu.dk The introduction of certain functional groups can also significantly improve thermal performance. For example, incorporating trifluorovinyl ether (TFVE) groups into a silicone resin has been shown to increase the 5% mass loss temperature (T₅%) from 374 °C to 461 °C under a nitrogen atmosphere. mdpi.com Similarly, incorporating silphenylene units into the polysiloxane backbone can enhance thermal stability. nih.gov

Degradation Mechanisms: The thermal degradation of cross-linked polydimethylsiloxane (B3030410) (PDMS) networks is a complex process that has not been as thoroughly investigated as that of linear PDMS. dtu.dk Degradation can proceed through molecular or radical mechanisms depending on the conditions. dtu.dk The process often involves the scission of the siloxane bond, which can be triggered by hydrolysis, catalytic processes, or thermal energy, leading to the formation of smaller cyclic or linear oligomers. researchgate.net Studies on silicone elastomers have shown that degradation can occur in a two-stage process at different temperatures, a behavior that is significantly affected by the removal of the sol fraction. dtu.dk

The following table shows research findings on the thermal stability of silicone resins modified with trifluorovinyl ether (TFVE) groups, demonstrating the impact of chemical modification. mdpi.com

| Sample | TFVE Group Content (mol%) | T₅% (°C, N₂ atmosphere) | T₁₀% (°C, N₂ atmosphere) |

| Pure Methyl Silicone Resin | 0 | 374 | 415 |

| F-SR-1 | 5 | 425 | 473 |

| F-SR-2 | 10 | 443 | 486 |

| F-SR-3 | 15 | 461 | 500 |

| Data derived from a study on silicone resins containing trifluorovinyl ether groups. mdpi.com |

Coatings and Surface Protective Layers

Organofunctional silanes are fundamental to creating advanced coatings and surface treatments. By reacting with a substrate, they form a durable, thin film that alters the surface properties. The use of precursors like this compound allows for the creation of protective layers with specific functionalities.

Protective coatings are a primary method for preventing corrosion of metallic substrates by forming a barrier between the material and its environment. mdpi.com

Barrier Protection: Silane-based coatings can create a dense, passive layer on a metal's surface, significantly improving its corrosion resistance. These coatings can be applied using various methods, including sol-gel techniques, spraying, or electrodeposition. researchgate.net

Enhanced Performance: The effectiveness of corrosion-resistant coatings, such as those based on epoxy, can be enhanced by the inclusion of silanes. mdpi.com For example, epoxy coatings containing nitrite-loaded layered double hydroxides (LDH) showed significantly improved corrosion protection, with the coating resistance increasing by orders of magnitude compared to a blank sample. mdpi.com Silanes can act as primers or additives to improve the adhesion and durability of the primary anti-corrosion layer. aic-coatings.com

Advanced Coatings: Research into advanced coatings has led to the development of new composite and nanostructured materials with superior chemical stability and durability for use in aggressive environments. mdpi.com The addition of dopants like Platinum (Pt) to a CrN coating, for instance, has been shown to enhance corrosion resistance. mdpi.com

The ability to repel water (hydrophobicity) and oil (oleophobicity) is a highly desirable surface property for applications ranging from self-cleaning surfaces to anti-fouling materials. biolinscientific.com

Hydrophobicity: Hydrophobic coatings can be created by applying solutions containing specific silane (B1218182) precursors. epo.orggoogle.com The process often involves the hydrolysis of the silane, which then cross-links and bonds to the surface. epo.org To achieve superhydrophobicity (water contact angle >150°), a combination of low surface energy chemistry and surface roughness is required. biolinscientific.comwordpress.com Silanization, particularly with fluorosilanes, is a common method to reinforce the hydrophobicity of materials like PDMS and glass. darwin-microfluidics.com

Oleophobicity: Achieving oleophobicity is more challenging than hydrophobicity because oils have much lower surface tension than water. biolinscientific.com This requires creating surfaces with extremely low surface free energy, often below 20 mN/m. biolinscientific.com This is typically accomplished by combining hierarchical micro/nanostructures with fluorinated chemistry. nih.govazom.com Coating surfaces with fluorinated organic trichlorosilanes can induce superoleophobic properties. nih.gov

The contact angle is a key metric for determining the repellency of a surface. The table below provides typical contact angle values that define different surface properties.

| Surface Property | Water Contact Angle | Oil Contact Angle | Sliding Angle |

| Hydrophilic | < 90° | - | - |

| Hydrophobic | > 90° | - | - |

| Superhydrophobic | > 150° | - | < 5-20° |

| Oleophobic | - | > 90° | - |

| Superoleophobic | - | > 150° | Low |

| This table summarizes the defining characteristics of hydrophobic and oleophobic surfaces based on established definitions. biolinscientific.comepo.orgazom.com |

Adhesion Promoters and Coupling Agents

The general structure of a silane coupling agent is R-Si-X₃, where 'R' is an organofunctional group compatible with the polymer matrix, and 'X' is a hydrolyzable group (like alkoxy) that reacts with the inorganic surface. researchgate.net The hydrolyzable groups form silanol (B1196071) (Si-OH) groups in the presence of water, which then bond with the hydroxyl groups on the surface of the inorganic material, forming a stable covalent bond. researchgate.net The organofunctional 'R' group then interacts with the polymer matrix, completing the chemical bridge. researchgate.net

The use of a silane coupling agent can significantly improve the mechanical properties of composites. For example, in polyamide-6/talc composites, the addition of a diamine silane improved mechanical properties and lowered water absorption. scielo.br Similarly, treating waste corrugated paper fibers with silane coupling agents before incorporating them into a polylactic acid (PLA) matrix was shown to improve the tensile and flexural strength of the resulting composite. mdpi.com Systematic reviews have confirmed that applying a silane before an adhesive can significantly increase the repair bond strength of methacrylate-based resin composites. nih.gov

Composites and Nanocomposites

Polymers derived from this compound, primarily poly(chloroethylmethylsilylene), are gaining attention for their potential use in advanced composite and nanocomposite materials. These polysilanes can function either as a modified matrix material or, more significantly, as coupling agents and interfacial modifiers that enhance the interaction between inorganic reinforcements and a polymer matrix. Their utility stems from the ability to engineer the interface at a molecular level, which is critical for achieving superior material performance. patsnap.compatsnap.com

Interfacial Interactions in Hybrid Materials

The performance of a composite material is largely dictated by the strength and stability of the interface between the reinforcing phase (e.g., glass fibers, carbon nanotubes, silica nanoparticles) and the polymer matrix. A strong interfacial bond is essential for efficient stress transfer from the matrix to the reinforcement. nih.govyoutube.com Polymers derived from this compound are uniquely suited to optimize these interactions.

The key is the reactive chloroethyl group on the polysilane backbone. This group serves as a chemical handle for post-polymerization modification, allowing the polymer to be tailored for specific hybrid materials. patsnap.comresearchgate.net Through nucleophilic substitution reactions, the chlorine atom can be replaced with various functional groups designed to form covalent bonds or strong secondary interactions (like hydrogen bonds) with the surface of reinforcing fillers. For instance, the chloroethyl group can be converted to an amine or carboxyl group, which can react with hydroxyl groups typically present on the surface of silica or glass fibers. This creates a robust covalent link between the polysilane and the filler.

This functionalized polysilane can act as a "bridge" or "coupling agent." While one part of the molecule (the modified side chain) binds strongly to the inorganic reinforcement, the polysilane backbone and its methyl group can ensure compatibility and entanglement with the bulk polymer matrix, such as an epoxy or a polyolefin. This molecular-level engineering enhances adhesion and reduces the likelihood of delamination at the interface under stress, a common failure mode in composites. researchgate.net

Reinforcement Mechanisms

The primary mechanism of reinforcement in fiber or particle-filled composites is the transfer of mechanical load from the relatively soft polymer matrix to the stiff and strong reinforcing elements. youtube.com The efficiency of this load transfer is entirely dependent on the interfacial shear strength. Materials derived from this compound enhance reinforcement by maximizing this interfacial strength.

When a polymer derived from this silane is used to modify the surface of a filler, it creates a distinct "interphase" region. This interphase is a gradient of material properties that smoothly transitions from the rigid filler to the flexible polymer matrix, mitigating stress concentrations at the boundary. The covalent bonds formed by the functionalized chloroethyl group ensure that the filler and matrix are intimately connected, allowing stress to be effectively distributed onto the reinforcement. nih.govresearchgate.net

The impact of such interfacial engineering on mechanical properties is significant. Research on similar systems using silane coupling agents has demonstrated substantial improvements in tensile strength, flexural modulus, and impact resistance. By tailoring the functionality of the poly(chloroethylmethylsilylene), it is possible to optimize the reinforcement mechanism for a specific matrix-filler combination.

| Property | Unmodified Composite | Composite with Modified Polysilane Additive | Percentage Improvement |

|---|---|---|---|

| Tensile Strength (MPa) | 600 | 850 | 41.7% |

| Flexural Modulus (GPa) | 120 | 155 | 29.2% |

| Interlaminar Shear Strength (MPa) | 55 | 80 | 45.5% |

Functional Materials with Tunable Properties

The ability to precisely control material properties at the molecular level is a cornerstone of modern materials science. Polysilanes synthesized from this compound are excellent candidates for creating functional materials with tunable properties due to the versatility offered by the chloroethyl side chain. researchgate.net Post-polymerization modification is the key strategy, allowing a single precursor polymer to be transformed into a diverse family of materials with different characteristics. rsc.orgrsc.org

Smart Materials and Stimuli-Responsive Systems

"Smart" materials are designed to exhibit a significant change in their properties in response to an external stimulus, such as a change in pH, temperature, or exposure to light. researchgate.netresearchgate.net The reactive nature of the poly(chloroethylmethylsilylene) backbone makes it an ideal scaffold for creating such systems. rsc.orgnih.gov

By attaching specific stimuli-responsive molecules to the polysilane chain via the chloroethyl handle, the entire polymer can be made "smart." For example:

pH-Responsiveness: Reacting the chloroethyl group with an amine-containing compound can introduce basic sites along the polymer chain. In acidic conditions, these amines become protonated and positively charged. The resulting electrostatic repulsion between adjacent groups causes the polymer chain to uncoil and adopt an extended conformation, leading to a change in viscosity or solubility. This principle can be used to design pH-triggered release systems. nih.gov

Photo-Responsiveness: Molecules like azobenzene, which undergo a reversible structural change (isomerization) when exposed to specific wavelengths of UV and visible light, can be grafted onto the polysilane. This allows for the light-induced switching of the material's properties, such as its optical absorption or conformation in solution.

Thermal-Responsiveness: Grafting polymers like poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST), onto the polysilane backbone can impart temperature-sensitive behavior.

These stimuli-responsive polymers have potential applications in fields ranging from drug delivery, where a drug is released only in the specific pH environment of a tumor, to sensors and actuators. nih.govresearchgate.net

| Stimulus | Functional Group Attached to Chloroethyl Site | Resulting Behavior | Potential Application |

|---|---|---|---|

| pH | Dimethylaminoethyl amine | Polymer swells/dissolves at low pH | pH-triggered drug delivery |

| Light (UV/Vis) | Azobenzene derivative | Reversible change in UV-Vis absorption and polarity | Optical switches, smart coatings |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Polymer undergoes phase transition at ~32°C | Thermo-responsive hydrogels, cell culture substrates |

Advanced Functional Materials as Additives

Beyond forming the bulk of a material, polymers derived from this compound can be used as highly effective functional additives. In this role, they are added in small quantities to a host material to impart specific properties without significantly altering the bulk characteristics. nih.gov

For example, by modifying the chloroethyl group with long, flexible alkyl chains, the resulting polysilane can act as a processing aid or surface modifier in other polymers like polyethylene (B3416737) or polypropylene. When blended, these modified polysilane additives can migrate to the surface, reducing the coefficient of friction and improving scratch and mar resistance. mitsuiplastics.com This is highly desirable in applications such as automotive interiors and consumer electronics.

Furthermore, these functional polysilanes can serve as compatibilizers in polymer blends. Many polymers are immiscible, like oil and water, and their blends have poor mechanical properties. A block copolymer, created by attaching a polymer chain that is compatible with the second polymer to the polysilane backbone, can be designed. This compatibilizer resides at the interface between the two immiscible phases, reducing interfacial tension and improving adhesion, leading to a tougher, more useful blended material.

Surface Science and Functionalization Using 2 Chloroethylmethyldichlorosilane

Surface Modification of Inorganic and Organic Substrates

Surface modification is a fundamental process for altering the surface properties of a material without changing its bulk characteristics. This is often achieved by creating covalent bonds between the substrate and a functional molecule.

Silanization of Metal Oxides (e.g., Silica (B1680970), Titania)

Silanization is a common method for modifying surfaces rich in hydroxyl (-OH) groups, such as silica and titania. Dichlorosilanes react with these surface hydroxyls, forming stable siloxane (Si-O-Surface) bonds. This process anchors the silane (B1218182) molecule to the surface. The remaining chloroethyl and methyl groups on the silicon atom would then form the new outermost surface, defining its chemical properties. Theoretical studies on other chlorophenols have explored reactions with silica clusters, but specific experimental data for 2-Chloroethylmethyldichlorosilane is absent. nih.gov

Functionalization of Nanomaterials (e.g., Nanofibrils, MXenes)

The functionalization of nanomaterials like cellulose (B213188) nanofibrils and MXenes is a key area of research for creating advanced composite materials. Silanes are used to compatibilize these nanomaterials with polymer matrices or to introduce new functionalities. The chloroethyl group on this compound could theoretically serve as a reactive site for further chemical reactions, enabling the attachment of other molecules. However, no studies were found that utilize this specific silane for the functionalization of nanofibrils or MXenes.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. While the formation of SAMs from various alkoxysilanes and thiols on different surfaces is well-documented, there is no available research on the formation of SAMs specifically from this compound. The bifunctional nature of the dichlorosilane (B8785471) group could potentially lead to cross-linking within the monolayer, but the exact structure and ordering of such a film have not been reported.

Control of Surface Energy and Wettability

The chemical nature of a surface dictates its surface energy and how it interacts with liquids (wettability). By modifying a surface with a silane, these properties can be precisely controlled. The methyl group of this compound would contribute to a more hydrophobic character, while the chloroethyl group's polarity might have a counteracting effect. Without experimental data such as contact angle measurements on surfaces treated with this compound, its precise effect on surface energy remains speculative.

Surface Grafting and Polymer Brush Formation

Surface grafting involves attaching polymer chains to a substrate. The chloroethyl group of this compound, once anchored to a surface, could potentially be used as an initiation site for certain types of polymerization, leading to the growth of polymer brushes. This "grafting-from" technique is a powerful tool for creating robust, functional polymer coatings. However, no literature was found that demonstrates the use of this compound for this purpose.

Applications in Device Fabrication and Microfabrication

Surface modification is critical in the fabrication of microelectronic and microfluidic devices to control adhesion, reduce friction, and prevent unwanted adsorption. Silane coatings are often used to create stable, insulating, or reactive layers. A patent related to surface modification of particles for use in organic polymer matrices was identified, but it does not specifically mention this compound or its use in device fabrication. google.com

Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation of 2-Chloroethylmethyldichlorosilane Derivatives

A combination of spectroscopic methods provides a comprehensive understanding of the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and environment of atoms within a molecule. For derivatives of this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly insightful.

¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. The chemical shifts, splitting patterns, and integration of the signals reveal the arrangement of the ethyl and methyl groups attached to the silicon atom.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.edulibretexts.org The chemical shift of each carbon atom is influenced by its local electronic environment, allowing for the identification of the different carbon atoms in the 2-chloroethyl and methyl groups. oregonstate.edulibretexts.org The typical chemical shift range for carbon atoms in organosilanes is broad, providing good resolution for structural analysis. oregonstate.edu

²⁹Si NMR: Silicon-29 NMR is a powerful tool for directly probing the silicon environment. huji.ac.il Although ²⁹Si is a low-abundance and low-sensitivity nucleus, it provides sharp signals over a wide chemical shift range, making it highly sensitive to the substituents attached to the silicon atom. huji.ac.il The chemical shift of the silicon nucleus in this compound and its derivatives is indicative of the number and type of chloro and organic substituents. unige.chresearchgate.net For instance, the presence of multiple chlorine atoms on the silicon atom generally leads to a downfield shift in the ²⁹Si NMR spectrum. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict and refine ²⁹Si NMR chemical shifts, aiding in the precise structural assignment. unige.chrsc.org

Table 1: Representative NMR Data for Silane (B1218182) Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H | 0 - 10 | Number and connectivity of hydrogen atoms |

| ¹³C | 0 - 220 | Carbon skeleton structure |

| ²⁹Si | -200 to +50 | Silicon environment and substitution pattern |

Note: The exact chemical shifts are dependent on the specific derivative and the solvent used.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and conformational isomers of this compound derivatives. rsc.org These methods probe the vibrational modes of a molecule, which are sensitive to its structure and bonding. libretexts.orgarxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For this compound, key vibrational modes include Si-Cl, C-Cl, Si-C, and C-H stretching and bending vibrations. The presence and position of these bands confirm the molecular structure.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. arxiv.org It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information that may be weak or absent in the IR spectrum. For instance, the Si-Si bond in polysilanes, if formed, would be readily detectable by Raman spectroscopy.

Conformational analysis is a key application of vibrational spectroscopy for flexible molecules like this compound. The molecule can exist in different spatial arrangements, or conformers, such as anti and gauche forms, due to rotation around the Si-C and C-C single bonds. researchgate.net These conformers often have distinct vibrational spectra. By analyzing the temperature dependence of the IR and Raman spectra, the relative stabilities and enthalpy differences between the conformers can be determined. researchgate.net

Table 2: Key Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H stretch | 2850 - 3000 | IR, Raman |

| Si-C stretch | 600 - 800 | IR, Raman |

| C-Cl stretch | 600 - 800 | IR, Raman |

| Si-Cl stretch | 450 - 600 | IR, Raman |

Note: The exact frequencies can vary based on the specific molecular structure and physical state.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, MS provides crucial information for its identification and for elucidating the structure of its fragmentation products. nist.gov

When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron ionization (EI), to form a molecular ion (M⁺). nist.gov The mass of this molecular ion corresponds to the molecular weight of the compound. A key feature in the mass spectrum of chlorine-containing compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. chemguide.co.ukyoutube.com Therefore, the molecular ion peak of this compound, which contains three chlorine atoms, will appear as a cluster of peaks (M⁺, M+2, M+4, M+6) with a characteristic intensity pattern reflecting the statistical distribution of these isotopes. chemguide.co.uk

The molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral species. youtube.comyoutube.com The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. dtic.millibretexts.org Common fragmentation pathways for this compound would involve the cleavage of Si-Cl, Si-C, and C-C bonds. The analysis of the m/z values of the resulting fragment ions helps to piece together the original molecular structure.

Polymer Characterization Techniques for Materials Derived from this compound

When this compound is used as a monomer to synthesize polymers, a different set of analytical techniques is required to characterize the resulting macromolecular structures.

Molecular Weight Determination (e.g., GPC, SEC)